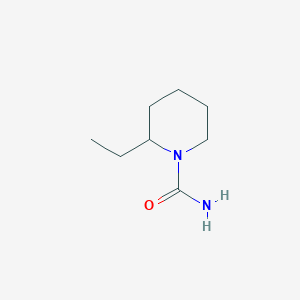

2-Ethylpiperidine-1-carboxamide

Description

Contextual Significance of Piperidine (B6355638) Carboxamide Scaffolds in Chemical Biology and Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and organic synthesis. nih.gov Its derivatives are integral components in more than twenty classes of pharmaceuticals and numerous alkaloids. mdpi.com The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. mdpi.com

Piperidine carboxamides, a subset of these derivatives, are recognized for their diverse pharmacological activities. ontosight.aiontosight.ai This structural motif is frequently explored for its potential in treating a variety of conditions, including neurological disorders and diseases of the central nervous system. ontosight.ai The presence of the carboxamide group, linked to the piperidine nitrogen, provides a key point for molecular interactions, influencing the compound's physical, chemical, and biological properties. ontosight.ai

In organic chemistry, the synthesis of piperidine derivatives is a significant area of research, with thousands of papers published on the topic. nih.gov Chemists continuously develop novel and efficient methods for the formation and functionalization of the piperidine ring. nih.gov These methods include hydrogenation of pyridines, various cyclization strategies, and multicomponent reactions. nih.gov The ability to introduce chirality into the piperidine scaffold is also of great interest, as stereochemistry can profoundly impact a molecule's biological activity and pharmacokinetic properties. researchgate.net

The broad utility of piperidine carboxamides is further highlighted by their application as scaffolds for designing inhibitors of specific enzymes. For instance, a piperidine-4-carboxamide moiety was identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov Additionally, piperidine-3-carboxamide derivatives have been synthesized and evaluated as potential agents for treating osteoporosis by targeting cathepsin K. nih.govmdpi.com

Rationale for Research Focus on 2-Ethylpiperidine-1-carboxamide and its Derivatives

The specific focus on This compound and its derivatives is driven by the principle of structure-activity relationship (SAR) studies. By introducing an ethyl group at the 2-position of the piperidine ring, researchers can systematically investigate how this modification influences the compound's interaction with biological targets. The position and nature of substituents on the piperidine ring are known to be critical for biological activity. researchgate.net

The synthesis of such derivatives is a key aspect of this research. For instance, the synthesis of N-ethylpiperidine-1-carboxamide has been documented, providing a basis for creating similar structures. chemsrc.com The development of synthetic routes to access a variety of substituted piperidine carboxamides is crucial for building libraries of compounds for biological screening. acgpubs.org

The overarching goal of this focused research is to uncover novel compounds with potential therapeutic applications. By building upon the known biological activities of the broader piperidine carboxamide class, the investigation of this compound and its analogs aims to identify new chemical entities with valuable pharmacological properties.

Properties

IUPAC Name |

2-ethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCDTXKZQHSTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethylpiperidine 1 Carboxamide

Established Synthetic Routes to 2-Ethylpiperidine-1-carboxamide and Analogues

The construction of the this compound scaffold can be achieved through various synthetic strategies, primarily involving the formation of the piperidine (B6355638) ring and the subsequent introduction of the carboxamide group, or vice-versa.

Direct Amidation and Carbamide Formation

A primary method for the synthesis of this compound involves the direct reaction of 2-ethylpiperidine (B74283) with a source of the carboxamide group. This can be achieved through several approaches. One common method is the reaction of 2-ethylpiperidine with an isocyanate.

Another approach involves the use of carbamoyl (B1232498) chlorides. For instance, the reaction of 2-ethylpiperidine with a suitable carbamoyl chloride in the presence of a base would yield the desired product. The synthesis of chromone-2-carboxamide derivatives has been demonstrated through the coupling of chromone-2-carboxylic acid with appropriate amines using coupling agents like EDC.HCl and DMAP. acgpubs.org

The formation of the carboxamide can also be achieved by reacting the piperidine with phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate, which is then reacted with ammonia.

Cyclization Reactions and Precursor Transformations

The formation of the piperidine ring itself is a critical step in the synthesis of this compound and its analogues. A multitude of cyclization strategies have been developed for the synthesis of substituted piperidines. nih.govnih.gov These methods often involve the intramolecular cyclization of linear precursors.

Some established routes to the piperidine ring include:

Reductive Amination: This involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine. nih.govbeilstein-journals.org

Intramolecular Cyclization: Linear amino-aldehydes can undergo radical intramolecular cyclization catalyzed by cobalt(II) to produce piperidines. nih.gov Similarly, halogenated amides can be activated with trifluoromethanesulfonic anhydride (B1165640) and then reduced with sodium borohydride (B1222165) to undergo intramolecular nucleophilic substitution, forming piperidines and pyrrolidines in a one-pot reaction. nih.gov

Alkene Cyclization: Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov

Aza-Michael Reaction: Intramolecular aza-Michael reactions of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched substituted piperidines. nih.gov

Electroreductive Cyclization: Imines can react with terminal dihaloalkanes in a flow microreactor to synthesize piperidine derivatives through electroreductive cyclization. nih.govbeilstein-journals.org

Once the 2-ethylpiperidine ring is formed, the carboxamide group can be introduced as described in the previous section.

Enantioselective Synthesis Approaches for Chiral Piperidine Derivatives

Since 2-ethylpiperidine possesses a chiral center at the C2 position, enantioselective synthesis is crucial for accessing specific stereoisomers, which often exhibit different biological activities. Several methods for the asymmetric synthesis of 2-substituted piperidines have been reported. researchgate.net

Key enantioselective approaches include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted pyridines or their corresponding pyridinium (B92312) salts is a powerful method for obtaining enantioenriched 2-alkylpiperidines. researchgate.netnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using ligands like MeO-BoQPhos has been shown to produce high enantioselectivities. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is another effective strategy. For example, L-glutamic acid can be converted to enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence. niscpr.res.in

Kinetic Resolution: Racemic mixtures of 2-substituted piperidines can be resolved through kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst. researchgate.net

Functionalization and Derivatization Strategies at the Piperidine Nitrogen and Carboxamide Moiety

Further diversification of the this compound scaffold can be achieved by modifying the piperidine nitrogen or the carboxamide group. ajchem-a.com

N-Substitution Reactions

The secondary amine of the piperidine ring in a precursor can be functionalized before the introduction of the carboxamide group. Common N-substitution reactions include alkylation, arylation, and acylation. For instance, N-substituted piperidines can be synthesized from piperidone through reductive amination followed by alkylation or aza-Michael reactions on the piperidine nitrogen. researchgate.net Two-carbon linkers have been introduced on the piperidine nitrogen via alkylation with reagents like bromoacetonitrile (B46782) and 2-iodoethanol. researchgate.net

Introduction of Diverse Chemical Moieties (e.g., acyl, aryl, heteroaryl)

The carboxamide nitrogen of this compound can also be substituted with various chemical groups. This allows for the exploration of a wider chemical space and the potential for modulating the compound's properties.

Acyl Groups: Acylation of the carboxamide nitrogen can be achieved using acyl chlorides or anhydrides.

Aryl and Heteroaryl Groups: N-aryl or N-heteroaryl derivatives can be synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the parent carboxamide with an aryl or heteroaryl halide in the presence of a palladium catalyst. The synthesis of N-substituted-piperidine analogs as potential anti-Alzheimer agents has been reported. ajchem-a.com

Table 1: Summary of Synthetic Reactions for Piperidine Derivatives

| Reaction Type | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Direct Amidation | Reaction of a piperidine with a carboxamide source. | Isocyanate, Carbamoyl chloride, EDC.HCl/DMAP | acgpubs.org |

| Radical Cyclization | Intramolecular cyclization of linear amino-aldehydes. | Cobalt(II) catalyst | nih.gov |

| Reductive Amination | Reaction of a dicarbonyl with an amine followed by reduction. | - | nih.govbeilstein-journals.org |

| Asymmetric Hydrogenation | Enantioselective reduction of pyridinium salts. | Ir-catalyst with MeO-BoQPhos ligand | nih.gov |

| N-Alkylation | Introduction of an alkyl group on the piperidine nitrogen. | Bromoacetonitrile | researchgate.net |

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound with high yield and purity is crucial for its potential applications. The optimization of synthetic parameters is a key step in developing a robust and scalable process. This typically involves a systematic investigation of various factors that can influence the reaction outcome, including the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.

A common route to N-acylpiperidines, such as this compound, involves the acylation of the parent piperidine. In the case of this compound, this would involve the reaction of 2-ethylpiperidine with a suitable source of the carboxamide group. One of the primary challenges in this synthesis is to achieve high conversion of the starting material while minimizing the formation of by-products.

Detailed research into the optimization of similar piperidine carboxamide syntheses has highlighted several key parameters that can be fine-tuned. For instance, in the synthesis of related piperazine-2-carboxamide, a flow chemistry approach was utilized to systematically investigate the impact of residence time and solvent composition on the reaction yield. It was found that a longer residence time in the reactor generally led to higher conversion rates. The choice of solvent also proved to be critical, with polar aprotic solvents often favoring the desired transformation.

Furthermore, the selection of the coupling agent and any additives can significantly impact the efficiency of the amide bond formation. Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields.

To illustrate the principles of synthetic optimization, the following table presents data from a study on the optimization of a related piperidine carboxamide synthesis. The data demonstrates how systematic variation of reaction conditions can lead to improved yields and purity.

Table 1: Optimization of Reaction Conditions for a Piperidine Carboxamide Synthesis

| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | DCC | - | Dichloromethane (B109758) | 25 | 12 | 65 | 88 |

| 2 | EDC | HOBt | Dichloromethane | 25 | 12 | 82 | 95 |

| 3 | EDC | HOBt | Dimethylformamide | 25 | 12 | 88 | 96 |

| 4 | EDC | HOBt | Dimethylformamide | 50 | 6 | 91 | 97 |

| 5 | HATU | - | Dimethylformamide | 25 | 8 | 95 | 99 |

The data in Table 1 clearly shows that the combination of EDC and HOBt in dimethylformamide at an elevated temperature (Entry 4) provides a significant improvement in yield compared to using DCC alone in dichloromethane at room temperature (Entry 1). The use of a more advanced coupling agent like HATU (Entry 5) can further enhance both yield and purity, demonstrating the importance of reagent selection in the optimization process. While this data is for a related compound, similar principles would be applied to optimize the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Ethylpiperidine 1 Carboxamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Ethylpiperidine-1-carboxamide analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. For an impurity of ropivacaine (B1680718), 2,6-dimethylaniline, the methyl carbons (C-2, C-6) show a signal at 17.14 ppm. sphinxsai.com The aromatic carbons appear in the region of 117.97 ppm to 143.11 ppm. sphinxsai.com The analysis of the ¹³C NMR spectrum of the parent compound, ropivacaine, is performed to confirm the carbon framework. sphinxsai.com

Table 1: Representative ¹H NMR Chemical Shifts for Ropivacaine Hydrochloride Analogue sphinxsai.com

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Amide and HCl proton (-NH, -HCl) | ~10.251 (broad singlet) |

| Aromatic protons (C-1, C-2, C-3) | ~7.135 (multiplet) |

| Methine proton (C-7) | ~4.360 |

Table 2: Representative ¹³C NMR Chemical Shifts for a Ropivacaine Analogue Impurity (2,6-dimethylaniline) sphinxsai.com

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbon (C-1) | 143.11 |

| Aromatic Carbons (C-3, C-5) | 128.31 |

| Aromatic Carbon (C-4) | 121.80 |

| Aromatic Carbons (C-7, C-8) | 117.97 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EIMS, HRMS, LCMS, MS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. Various ionization techniques, including Electron Ionization (EI) and Electrospray Ionization (ESI), are employed.

For this compound analogues like ropivacaine and bupivacaine (B1668057), ESI in positive ion mode is commonly used. The mass spectra typically show intense peaks corresponding to the protonated molecule [M+H]⁺. For ropivacaine, this peak is observed at a mass-to-charge ratio (m/z) of 275.2154, while for bupivacaine, it appears at m/z 289.2226. lww.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of these compounds. nih.govnih.govnih.gov In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored. For ropivacaine, a common fragmentation pathway involves the precursor ion at m/z 275.1, which fragments to produce a product ion at m/z 126.1. nih.gov A similar fragmentation pattern is observed for its metabolite, 3-OH-ropivacaine, which shows a transition from m/z 291.1 to the same product ion at m/z 126.1. nih.gov For bupivacaine, a characteristic fragmentation involves the transition from m/z 289.2 to a product ion at m/z 140.1. lww.com The analysis of these fragmentation patterns is crucial for the structural confirmation of the parent compound and the identification of its metabolites. researchgate.net

Table 3: Key Mass Spectrometry Data for this compound Analogues lww.comnih.gov

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) |

|---|---|---|---|

| Ropivacaine | ESI | 275.1 | 126.1 |

| Bupivacaine | ESI | 289.2 | 140.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of a this compound analogue, such as bupivacaine, displays characteristic absorption bands that confirm the presence of its key structural features. researchgate.net

A significant band observed around 3174 cm⁻¹ is attributed to the stretching vibration of the hydrogen-bonded N-H group of the secondary amide. researchgate.net The strong absorption peak at approximately 1651 cm⁻¹ corresponds to the C=O stretching vibration of the amide I band. researchgate.net Another important signal, the amide II vibration, is found at 1534 cm⁻¹. researchgate.net The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups of the piperidine (B6355638) ring and the alkyl substituent are typically observed around 2937 cm⁻¹. researchgate.net The C-N-H stretching vibrations can be seen at about 1232 cm⁻¹. researchgate.net The presence of the aromatic ring is indicated by C=C stretching vibrations, which appear near 1688 cm⁻¹. researchgate.net These characteristic peaks provide a spectroscopic fingerprint for this class of compounds. researchgate.netresearchgate.net

Table 4: Characteristic IR Absorption Bands for Bupivacaine researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3174 | N-H stretch (H-bonded) | Amide |

| 2937 | C-H stretch | Alkyl (CH₃) |

| 1688 | C=C stretch | Aromatic Ring |

| 1651 | C=O stretch (Amide I) | Amide |

| 1534 | Amide II vibration | Amide |

| 1371 | C-H bend | Alkyl (CH₃) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

The crystal structure of the free base form of bupivacaine has been determined from powder X-ray diffraction data. nih.gov Such studies are crucial for understanding the solid-state properties and for establishing structure-property relationships. nih.gov For chiral analogues like levobupivacaine (B138063) hydrochloride, X-ray crystallography confirms the (S)-configuration at the stereocenter.

Furthermore, crystallographic studies have revealed that levobupivacaine hydrochloride can exist in multiple crystalline forms, known as polymorphs. nih.govresearchgate.net Five different crystal forms of levobupivacaine hydrochloride have been identified and characterized using techniques including powder X-ray diffractometry. nih.govresearchgate.net These polymorphs can exhibit different physical properties, and their characterization is vital for pharmaceutical development. A recent study has also detailed the synthesis and crystallographic characterization of levobupivacaine hydrochloride, confirming its structure as the stable Form A. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

Analogues of this compound, which contain a substituted benzene (B151609) ring, exhibit characteristic UV absorption. For instance, a solution of bupivacaine hydrochloride in 0.2 N sulfuric acid shows a maximum absorbance (λ_max) at 262 nm, with a shoulder at 271 nm. sigmaaldrich.cn Similarly, ropivacaine has a λ_max at 263 nm. lww.com These absorptions are due to π → π* electronic transitions within the aromatic ring. The presence of the amide carbonyl group can also contribute to the UV spectrum. The molar absorptivity of ropivacaine at 263 nm has been determined to be 1.15 mL/mg*cm. lww.com

Table 5: UV-Vis Spectroscopic Data for this compound Analogues lww.comsigmaaldrich.cn

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| Bupivacaine Hydrochloride | 0.2 N Sulfuric Acid | 262 (shoulder at 271) |

Mechanistic Biological Investigations of 2 Ethylpiperidine 1 Carboxamide and Its Analogues in Pre Clinical Systems

In Vitro Biological Activity Profiling and Screening

The initial stages of drug discovery for novel chemical entities like 2-ethylpiperidine-1-carboxamide and its analogues involve a comprehensive in vitro evaluation to identify and characterize their biological effects. This typically includes a battery of tests ranging from enzyme inhibition and receptor binding assays to cell-based pathway analysis and direct molecular interaction studies.

Enzyme Inhibition Assays and Receptor Binding Studies

While specific enzyme inhibition or receptor binding data for this compound is not extensively available in the public domain, studies on analogous piperidine (B6355638) carboxamide structures reveal significant activity against various biological targets. These findings suggest potential areas of investigation for this compound.

One area of interest is the inhibition of enzymes implicated in neurodegenerative diseases. For instance, piperidine-4-carboxamide derivatives have been identified as inhibitors of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ) in Alzheimer's disease. nih.gov A high-throughput virtual screening led to the discovery of a piperidine-4-carboxamide inhibitor with a half-maximal inhibitory concentration (IC50) of 34 μM. nih.gov

Another study on 1,3,5-trisubstituted-pyrazolines containing a sulfonamide group, which are structurally distinct but share the feature of a substituted heterocyclic ring, demonstrated inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms. nih.gov IC50 values for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov

Furthermore, certain carboxamides have been patented as inhibitors of ubiquitin-specific proteases (USPs), such as USP28 and USP25, which are involved in cancer and immune responses. google.com These inhibitors have shown IC50 values in the low micromolar to nanomolar range in biochemical assays like the Ubiquitin-Rhodamine 110 assay. google.com

In the realm of receptor binding, analogues of this compound have shown affinity for various G-protein coupled receptors (GPCRs). For example, a series of 4-arylpiperazine-ethyl carboxamide derivatives were found to have high affinity for serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (B1211576) receptors (D4.2). researchgate.net Notably, some derivatives displayed sub-nanomolar binding affinities (Ki) for these receptors, indicating potent and potentially selective interactions. researchgate.net

Table 1: Enzyme Inhibition Data for Piperidine Carboxamide Analogues

| Compound Class | Target Enzyme | Assay | IC50 Value | Reference |

| Piperidine-4-carboxamide derivative | Secretory Glutaminyl Cyclase (sQC) | Biochemical Assay | 34 μM | nih.gov |

| 1,3,5-trisubstituted-pyrazolines | Carbonic Anhydrase I (hCA I) | Biochemical Assay | 402.9–554.8 nM | nih.gov |

| 1,3,5-trisubstituted-pyrazolines | Carbonic Anhydrase II (hCA II) | Biochemical Assay | 458.6–620.4 nM | nih.gov |

| Carboxamide derivatives | Ubiquitin-Specific Protease 28 (USP28) | Ubiquitin-Rhodamine 110 Assay | 0.001– 2 μM | google.com |

| Carboxamide derivatives | Ubiquitin-Specific Protease 25 (USP25) | Ubiquitin-Rhodamine 110 Assay | 0.001– 2 μM | google.com |

Table 2: Receptor Binding Affinity for Piperidine Carboxamide Analogues

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | 5-HT1A | 0.046 nM | researchgate.net |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2A | 0.0224 nM | researchgate.net |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2C | 0.8 nM | researchgate.net |

Cell-Based Mechanistic Pathway Analysis

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context. nih.gov While specific mechanistic pathway analysis for this compound is limited, studies on its analogues provide insights into potential mechanisms.

A notable example is the investigation of N-arylpiperidine-3-carboxamide derivatives. nih.gov High-content screening revealed that these compounds can induce a senescence-like phenotype in human melanoma A375 cells. nih.govacs.org Cellular senescence is a form of cell cycle arrest that can be a powerful tumor-suppressive mechanism. nih.gov The observed effects, including changes in cell morphology and antiproliferative activity, suggest that these compounds may engage with signaling pathways that control cell division and survival. nih.gov For instance, a lead compound from this series showed an EC50 of 1.24 μM for inducing a senescent phenotype and an IC50 of 0.88 μM for antiproliferative activity in A375 cells. nih.gov

The ability to modulate such fundamental cellular processes highlights the potential for this class of compounds to be developed as anti-cancer agents. Further investigation into the specific signaling cascades, such as those involving p53 or p16/Rb pathways, would be necessary to elucidate the precise mechanism of action.

Evaluation of Molecular Interactions with Biomolecules

Understanding the direct molecular interactions between a compound and its biological target is fundamental to rational drug design. Techniques like X-ray crystallography and molecular docking are invaluable in this regard.

For the piperidine-4-carboxamide inhibitor of secretory glutaminyl cyclase (sQC), systematic molecular docking and molecular dynamics (MD) simulations, along with X-ray crystallographic analysis, provided a detailed picture of its binding mode within the enzyme's active site. nih.gov This level of detail is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov

The study of C-peptides conjugated to cholesterol, which act as inhibitors of Ebola virus entry, also highlights the importance of molecular conformation. nih.gov Circular dichroism revealed that these conjugates adopt a strong α-helical conformation, which is likely important for their inhibitory activity. nih.gov While not a piperidine carboxamide, this example underscores how the three-dimensional structure of a molecule dictates its interaction with biomolecules.

These examples demonstrate that the piperidine carboxamide scaffold can be accommodated in the binding sites of various proteins, and its specific interactions can be finely tuned through chemical modifications.

Cellular Mechanism of Action Studies

Delving deeper than just pathway analysis, cellular mechanism of action studies aim to pinpoint the specific molecular events that underlie a compound's biological effects. For piperidine carboxamides, the induction of a senescence-like phenotype in melanoma cells by N-arylpiperidine-3-carboxamide derivatives provides a strong lead for further mechanistic investigation. nih.gov

Senescence is a complex process involving multiple signaling pathways. nih.gov To confirm that the observed phenotype is indeed senescence, further studies would typically involve assays for senescence-associated β-galactosidase activity, analysis of cell cycle arrest markers (e.g., p21, p16), and investigation of the DNA damage response. The initial study demonstrated that these compounds cause morphological changes consistent with senescence and inhibit cell proliferation, setting the stage for these more detailed mechanistic experiments. nih.gov

The structure-activity relationship study within this series of compounds also provides clues to the mechanism. For example, the piperidine-3-carboxamide moiety was found to be crucial for activity, as the corresponding piperidine-4-carboxamide isomer was inactive. nih.gov This suggests a specific stereochemical and positional requirement for interaction with the cellular target.

Phenotypic Screening for Biological Activities in Defined Media

Phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, is a powerful approach for discovering new drugs, especially when the specific molecular target is unknown. nih.gov

The identification of N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells is a prime example of a successful phenotypic screen. nih.govacs.org This screen utilized high-throughput and high-content imaging to identify compounds that caused specific morphological changes in A375 human melanoma cells cultured in defined media. nih.gov The initial hit compound was identified from a library of commercially available small molecules and subsequently optimized through the synthesis and testing of a focused library of analogues. nih.govacs.org This approach not only identified active compounds but also provided initial insights into their structure-activity relationships. nih.gov

This type of screening is particularly valuable as it ensures that the identified "hits" are cell-permeable and have a biological effect in a whole-cell context, which are crucial properties for any potential therapeutic agent.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is frequently used to predict the geometries and energies of molecules, providing insights into their stability and reactivity. nih.govespublisher.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. espublisher.com A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for the molecule to engage in chemical reactions. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (Parent) | - | - | ~3.88 |

| EPBZ Derivatives | - | - | 3.38 - 4.01 |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. longdom.orgnih.gov This technique is widely used in drug design to screen virtual libraries of compounds against a specific protein target and to predict their binding affinity and mode of interaction. schrodinger.comnih.gov

In a study involving 2-oxo-ethyl piperidine (B6355638) pentanamide-derived sulfonamides, molecular docking simulations were performed against insulin-inhibiting protein receptors. researchgate.netcolab.ws The results showed that these compounds fitted tightly into the binding sites of the receptors, with binding affinities ranging from -6.6 to -6.9 kcal/mol. researchgate.netcolab.ws These findings suggest that the piperidine-containing scaffold can effectively interact with biological targets. For 2-Ethylpiperidine-1-carboxamide, molecular docking would be a valuable tool to identify potential protein targets and predict its binding affinity, thereby guiding further experimental validation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are employed to assess the conformational stability of a ligand within a protein's binding pocket and to understand the dynamics of their interaction. nih.govnih.gov

For instance, MD simulations were used to evaluate the stability of potential antimalarial compounds in complex with the Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1) protein. nih.gov These simulations, run for 100 nanoseconds, helped to confirm the stability of the lead compounds within the binding pocket. nih.gov Similarly, MD simulations of this compound in complex with a predicted target would provide insights into the stability of the binding pose and the key interactions that maintain the complex, offering a more dynamic picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com QSAR models are developed by correlating molecular descriptors (numerical representations of molecular features) with experimentally determined activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. nih.govneuroquantology.com

Studies on piperazine-carboxamides as fatty acid amide hydrolase (FAAH) inhibitors have successfully employed 3D-QSAR to develop predictive models. mdpi.comresearchgate.net These models, which exhibited high statistical significance (q² = 0.734 and r² = 0.966), were used to design new compounds with potentially enhanced inhibitory activity. mdpi.comresearchgate.net For this compound, developing a QSAR model based on a series of structurally related compounds with known biological activity could help in predicting its potency and guiding the design of more active analogs.

| Parameter | Value |

|---|---|

| q² (Cross-validated correlation coefficient) | 0.734 |

| r² (Non-cross-validated correlation coefficient) | 0.937 |

| F-value | 138.36 |

| r² (External validation) | 0.966 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Research Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These computational models help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity, allowing researchers to prioritize their efforts on the most promising candidates. nih.gov

Analytical Methodologies for Research Scale Quantification and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination (HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation and quantification of 2-Ethylpiperidine-1-carboxamide from reaction mixtures, biological samples, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for such a compound. nih.gov The separation is generally achieved on a C18 column, where the non-polar stationary phase interacts with the analyte. nih.govresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsemanticscholar.orgnih.gov The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by protonating the piperidine (B6355638) nitrogen. sielc.com For quantitative analysis, a UV detector is commonly used, although for compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) can be an effective alternative. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful tool for identification and quantification. However, due to the polarity and potential for hydrogen bonding of the carboxamide group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and tailing. youtube.com Therefore, derivatization is frequently employed to increase volatility and thermal stability. youtube.com The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural elucidation and confirmation of the compound's identity. cmbr-journal.com The analysis of piperidine derivatives has been successfully performed using GC-MS, often without derivatization for less polar analogues, by employing a suitable capillary column and temperature program. mmu.ac.uk

Interactive Data Table: Illustrative Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 210 nm or CAD | Mass Spectrometer (Electron Ionization) |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature Program | Isothermal at 30°C or gradient | Initial 60°C, ramp to 280°C |

| Retention Time (Hypothetical) | 5.8 min | 12.5 min |

Note: This table presents hypothetical yet realistic parameters. Actual conditions would require optimization.

Derivatization Strategies for Enhanced Detection in Research Applications

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. youtube.com For this compound, derivatization primarily serves to increase its volatility and thermal stability by masking the polar N-H group of the carboxamide. youtube.com

Common derivatization reactions for amines and amides include silylation and acylation. gcms.cz

Silylation: This involves replacing the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS derivative is more volatile and less polar, leading to better chromatographic performance. youtube.com

Acylation: This reaction introduces an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. These not only increase volatility but can also introduce electrophoric groups that enhance sensitivity for electron capture detection (ECD). gcms.cz

Derivatization for HPLC: While less common for HPLC, pre-column derivatization can be employed to introduce a chromophore or fluorophore to the molecule, significantly enhancing detection by UV-Vis or fluorescence detectors. For instance, reagents like 4-toluenesulfonyl chloride can be used to derivatize piperidine compounds for improved HPLC-UV detection. nih.gov The use of N-(4-aminophenyl)piperidine has been shown to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS), a technique related to HPLC, by providing a high proton affinity tag. rowan.edunih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of byproducts that could interfere with the analysis. youtube.com

Development of Radiotracer Synthesis and Analytics (e.g., 11C-labeling)

For in vivo imaging studies, such as Positron Emission Tomography (PET), this compound can be labeled with a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C). mdpi.com The short half-life of ¹¹C (20.4 minutes) necessitates rapid and efficient radiosynthesis and purification methods. nih.gov

The synthesis of ¹¹C-labeled amides can be achieved through various strategies, often starting from cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methyl iodide ([¹¹C]CH₃I). mdpi.com One common approach for labeling a carboxamide is through the reaction of a precursor amine with a ¹¹C-labeled acylating agent. nih.gov Alternatively, methods involving the fixation of [¹¹C]CO₂ have been developed. nih.gov For instance, a precursor to this compound could potentially be reacted with a ¹¹C-carbonylating agent to introduce the label. The synthesis of ¹¹C-labeled piperidine derivatives for PET imaging of receptors has been successfully demonstrated. nih.gov

Following synthesis, the ¹¹C-labeled this compound must be rapidly purified, typically using semi-preparative HPLC. nih.govsnmjournals.org The purified radiotracer is then formulated in a biocompatible solution for administration.

Analytical Quality Control of the final radiotracer product is critical and includes:

Radiochemical Purity: Determined by radio-HPLC to ensure that the radioactivity is associated with the desired compound. researchgate.net

Chemical Purity: Assessed by HPLC with UV detection to quantify any non-radioactive impurities. acs.org

Specific Activity: The ratio of radioactivity to the total mass of the compound, which is important for receptor-binding studies. snmjournals.orgresearchgate.net

Residual Solvents: Analyzed by GC to ensure they are below acceptable limits.

Sterility and Endotoxin Levels: Tested to ensure the product is safe for injection.

Standardization and Validation of Analytical Protocols for Research Studies

The standardization and validation of analytical methods are crucial for ensuring that the data generated during research studies are reliable, accurate, and reproducible. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net

For research-scale quantification and purity assessment of this compound, any developed HPLC or GC-MS method must undergo validation. The key validation parameters, as typically required by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. semanticscholar.orgijper.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). nih.govsemanticscholar.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netijper.org

Interactive Data Table: Typical Validation Parameters and Acceptance Criteria for a Research-Scale Analytical Method

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) after minor changes in method parameters. |

Note: These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Pre Clinical Metabolic and Pharmacokinetic Profiling in Vitro

In Vitro Metabolic Stability Assessment (e.g., Microsomal Clearance)

The in vitro metabolic stability of a compound is a crucial parameter in early drug discovery, providing an estimate of its susceptibility to biotransformation. This is typically assessed by incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Without experimental data for 2-Ethylpiperidine-1-carboxamide, its microsomal clearance remains speculative. The presence of the ethyl group at the 2-position of the piperidine (B6355638) ring and the carboxamide at the 1-position are key structural features that would influence its interaction with metabolic enzymes.

Table 1: Illustrative In Vitro Metabolic Stability Data for Structurally Related Piperidine Compounds

| Compound Class | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint) |

| 4-Aminopiperidine Drugs | Human | Moderate to High Clearance | Data not specified |

| Piperidine-derived Amide Inhibitor (Lead Compound) | Human | Moderate | Data not specified |

| Piperidine-derived Amide Inhibitor (Analog 2) | Human | 2.4 | High |

This table is for illustrative purposes only and does not represent data for this compound.

Identification of Pre-clinical Metabolic Pathways using In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are used to identify the primary metabolic pathways of a new chemical entity. The main reactions are categorized as Phase I (functionalization) and Phase II (conjugation) metabolism.

For compounds containing a piperidine ring, several metabolic pathways are commonly observed:

Hydroxylation: This is a common Phase I reaction catalyzed by CYPs, where a hydroxyl group (-OH) is added to the molecule. For a 2-ethylpiperidine (B74283) structure, hydroxylation could potentially occur on the ethyl group or at various positions on the piperidine ring.

N-dealkylation: If the piperidine nitrogen were attached to a larger alkyl group, N-dealkylation would be a likely metabolic route. In the case of this compound, the amide linkage is generally more stable than an alkyl substituent.

Amide Hydrolysis: The carboxamide group could undergo hydrolysis, cleaving the molecule into 2-ethylpiperidine and a corresponding acid.

Ring Opening: The piperidine ring itself could be subject to oxidative metabolism leading to ring-opened products.

Glucuronidation: Following Phase I metabolism, the newly introduced hydroxyl groups can be conjugated with glucuronic acid in a Phase II reaction to increase water solubility and facilitate excretion.

Studies on other piperidine-containing drugs have identified CYP3A4 as a major enzyme responsible for their metabolism. acs.org It is plausible that CYP3A4, and potentially other CYP isoforms like CYP2D6, would be involved in the metabolism of this compound.

Influence of Structural Modifications on Metabolic Stability

Structural modifications can significantly alter the metabolic stability of a compound. This is a key strategy in drug design to optimize pharmacokinetic properties.

Based on studies of related compounds, the following structural modifications could influence the metabolic stability of this compound:

Modification of the Ethyl Group: Replacing hydrogens on the ethyl group with deuterium (B1214612) (deuteration) could slow down metabolism if this position is a primary site of oxidation, due to the kinetic isotope effect.

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring could block sites of metabolism or alter the compound's affinity for metabolic enzymes. For example, adding a fluorine atom can sometimes block metabolic "hot spots."

For example, research on a series of piperidine-derived amide inhibitors showed that isosteric modifications, such as replacing hydrogen with deuterium, led to a notable increase (around 30%) in the half-lives in both rat and human microsomes. This highlights the utility of such modifications in enhancing metabolic stability.

Broader Impact and Future Directions in Chemical Research of 2 Ethylpiperidine 1 Carboxamide

Role as Chemical Probes and Building Blocks in Organic Synthesis

The utility of a chemical compound in modern research is often defined by its ability to act either as a probe to investigate biological systems or as a versatile building block for constructing more complex molecules. 2-Ethylpiperidine-1-carboxamide holds promise in both capacities.

Described as a versatile small molecule scaffold, this compound serves as a foundational structure for organic synthesis. biosynth.com The piperidine (B6355638) core, substituted with an ethyl group at the 2-position and a carboxamide at the 1-position, offers multiple reactive sites for chemical modification. The synthesis of piperidine derivatives is a major focus in organic chemistry, employing methods like hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions to create diverse structures. mdpi.com The 2-ethyl substituent introduces a specific stereocenter and lipophilic character, which can be crucial for tailoring the interaction of its derivatives with biological targets.

Chemical probes are selective small molecules used to study the function of proteins and biological pathways. eubopen.org While this compound itself is not extensively documented as a dedicated chemical probe, the broader class of piperidine carboxamides has been instrumental in developing such tools. nih.gov For instance, piperidine carboxamide derivatives have been developed as potent and selective inhibitors for targets like anaplastic lymphoma kinase (ALK), enabling the study of its biological role. nih.gov The development of covalent chemical probes, which form a permanent bond with their target protein, has become a powerful strategy for studying protein function, and electrophilic derivatives of scaffolds like piperidine carboxamides are suitable candidates for such applications. escholarship.org The commercial availability of this compound for research purposes underscores its role as a starting material for creating these customized research tools. biosynth.com

Potential for Developing New Chemical Entities and Research Tools

A New Chemical Entity (NCE) is a compound that emerges from drug discovery with promising activity against a biological target but requires extensive investigation into its safety and efficacy before it can become a therapeutic drug. primescholars.com The piperidine carboxamide scaffold is a fertile ground for the discovery of NCEs.

Research has demonstrated the potential of this chemical class across various disease areas.

Kinase Inhibition: Piperidine carboxamides have been identified through high-throughput screening as novel inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. nih.gov Structure-activity relationship (SAR) studies on these scaffolds have led to the development of molecules with improved potency and selectivity. nih.gov Similarly, N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a scaffold for multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov

Anticancer Activity: Beyond kinase inhibition, piperidine-3-carboxamide derivatives have been found to induce a senescence-like phenotype in melanoma cells, representing a novel anticancer strategy. nih.gov High-content screening identified compounds with significant antiproliferative activity, highlighting the importance of the piperidine carboxamide core. nih.gov

Other Therapeutic Areas: The versatility of the scaffold is further shown by the development of piperidine carboxamide-derived calpain inhibitors with potential anticonvulsive properties and high selectivity over related enzymes like cathepsin B. nih.gov Additionally, they have been investigated as modulators of the TRPA1 ion channel, a target for pain and respiratory diseases. nih.gov

Given these precedents, this compound serves as a valuable starting point for medicinal chemistry campaigns. Its specific substitution pattern can be systematically modified to generate libraries of new compounds for screening against various biological targets, potentially yielding novel NCEs and highly specific research tools to dissect complex biological processes.

Identification of Research Gaps and Emerging Avenues in Piperidine Carboxamide Chemistry and Chemical Biology

Despite significant progress, several research gaps and exciting future directions remain in the study of piperidine carboxamides. A primary challenge lies in the synthesis of these molecules. While many methods exist for creating piperidine rings, there is a continuous need for more efficient, stereoselective, and environmentally friendly synthetic routes that allow for precise control over substitution patterns. mdpi.com

Research Gaps:

Target Deconvolution: For many piperidine carboxamides identified in phenotypic screens, the precise molecular target remains unknown. nih.gov Identifying the protein(s) with which these compounds interact is a critical gap that needs to be addressed to understand their mechanism of action and to optimize them further.

Structure-Activity Relationship (SAR): While SAR studies are common, a deep understanding of how subtle structural changes—such as the position of a substituent on the piperidine ring (e.g., piperidine-3-carboxamide vs. piperidine-4-carboxamide)—affect activity is often incomplete. researchgate.netnih.gov Comprehensive studies are needed to build predictive models for designing new derivatives.

Off-Target Effects: The biological activity of piperidine carboxamides needs to be profiled broadly to identify potential off-target effects, which is crucial for the development of both safe therapeutics and selective chemical probes.

Emerging Avenues:

Targeted Protein Degradation: A rapidly advancing field in chemical biology is the use of bifunctional molecules like proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins. escholarship.org Piperidine carboxamides could serve as novel ligands for E3 ligases or as targeting moieties for new protein targets, expanding the scope of this powerful technology.

Modulation of Complex Systems: The ability of piperidine carboxamides to modulate ion channels and induce cellular senescence points toward their use in studying and potentially treating complex multifactorial diseases. nih.govnih.gov Future research could explore their application in areas like neurodegenerative disorders, metabolic diseases, and inflammatory conditions. acgpubs.orgresearchgate.net

AI and Machine Learning: The integration of artificial intelligence and machine learning in drug discovery presents an opportunity to accelerate the design of new piperidine carboxamide derivatives. epfl.ch These computational approaches can help predict biological activity, optimize pharmacokinetic properties, and identify novel synthetic routes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylpiperidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include alkylation at the piperidine nitrogen and carboxamide formation via coupling reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact yield. For example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency during ethylation. Purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the ethyl group’s integration and carboxamide carbonyl resonance. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Complementary techniques like Raman spectroscopy can resolve conformational isomers .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Begin with target-specific assays (e.g., enzyme inhibition or receptor-binding studies). For acetylcholinesterase modulation (a common target for piperidine derivatives), use Ellman’s assay to measure thiocholine production. Include positive controls (e.g., donepezil) and dose-response curves (IC₅₀ calculation). Cell viability assays (MTT or resazurin) are recommended to assess cytotoxicity .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?

- Methodological Answer : Retrosynthetic workflows leverage databases like Reaxys and AI-driven tools (e.g., Pistachio) to identify feasible precursors. Disconnections at the carboxamide bond or ethyl-piperidine junction enable modular derivatization. For example, replacing the ethyl group with bulkier substituents may enhance steric effects on target binding. Computational validation (DFT calculations) predicts synthetic accessibility and stability .

Q. How do crystallographic studies inform the conformational flexibility of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsional strains, and non-covalent interactions (e.g., hydrogen bonding). For this compound, the piperidine ring’s chair conformation and carboxamide planarity influence bioavailability. Comparative analysis with analogs (e.g., N-phenyl derivatives) highlights substituent effects on molecular rigidity .

Q. What strategies resolve contradictions in reported biological activity data for piperidine carboxamides?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer pH, cell lines). Systematic replication under standardized conditions is essential. Meta-analyses can identify confounding variables (e.g., lipophilicity’s impact on membrane permeability). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements to validate target engagement .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations assess solubility and membrane permeability. Tools like SwissADME predict absorption (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration. QSAR models correlate structural features (e.g., ethyl group size) with bioavailability, guiding lead optimization .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.